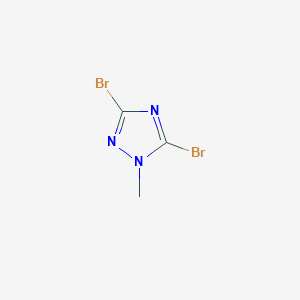

3,5-dibromo-1-methyl-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2N3/c1-8-3(5)6-2(4)7-8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPQSGTTZLYWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589379 | |

| Record name | 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23579-79-5 | |

| Record name | 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-1-methyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 3,5-dibromo-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 3,5-dibromo-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathways, experimental protocols, and key characteristics of this molecule, presenting data in a clear and accessible format for laboratory use.

Introduction

This compound is a substituted triazole that serves as a versatile building block in organic synthesis. The 1,2,4-triazole core is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets. The presence of two bromine atoms at the 3 and 5 positions offers reactive sites for further functionalization, such as cross-coupling reactions, enabling the exploration of extensive structure-activity relationships (SAR) in drug discovery programs. This guide outlines the synthesis from its precursor and compiles its known properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. It is important to note that while some properties have been computationally predicted, experimentally determined values are not widely available in the literature.

| Property | Value | Source |

| Molecular Formula | C₃H₃Br₂N₃ | PubChem[1] |

| Molecular Weight | 240.88 g/mol | PubChem[1] |

| CAS Number | 23579-79-5 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| ¹H NMR | Not available | - |

| ¹³C NMR | Not available | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the bromination of 1H-1,2,4-triazole to form the precursor 3,5-dibromo-1H-1,2,4-triazole, followed by the N-methylation of this intermediate.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental methodologies for the key synthetic steps.

Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole (Precursor)

This procedure is adapted from established methods for the bromination of 1H-1,2,4-triazole.

Materials:

-

1H-1,2,4-triazole

-

Bromine (Br₂)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

In a reaction vessel, a mixture of 1H-1,2,4-triazole (e.g., 3.9 g, 56 mmol), water (50 mL), and DCM (15 mL) is prepared and stirred at 0°C.

-

A solution of bromine (e.g., 6.1 mL, 119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (e.g., 6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to the stirred triazole mixture. The reaction temperature should be maintained below 20°C during the addition.

-

The reaction mixture is then stirred at room temperature overnight.

-

Concentrated hydrochloric acid (e.g., 2.0 mL, 66 mmol) is added to the reaction solution.

-

The resulting solid product is isolated by filtration, washed with water, and dried under a vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.

Step 2: N-Methylation of 3,5-dibromo-1H-1,2,4-triazole

Materials:

-

3,5-dibromo-1H-1,2,4-triazole

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., sodium hydride, potassium carbonate, sodium methoxide)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))

General Procedure:

-

To a solution of 3,5-dibromo-1H-1,2,4-triazole in an appropriate anhydrous solvent, a suitable base is added portion-wise at a controlled temperature (e.g., 0°C).

-

The mixture is stirred for a period to allow for the formation of the triazole anion.

-

The methylating agent is then added dropwise, and the reaction is stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford this compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the two-stage synthesis process.

Conclusion

This technical guide provides essential information for the synthesis and understanding of the properties of this compound. The detailed synthetic protocols for the precursor and the adaptable methodology for the final methylation step offer a solid foundation for its preparation in a laboratory setting. Further research is warranted to experimentally determine and publish the physical and spectral properties of the title compound to create a more complete profile for this valuable synthetic intermediate.

References

Spectroscopic Profile of 3,5-dibromo-1-methyl-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3,5-dibromo-1-methyl-1H-1,2,4-triazole. Due to the limited availability of direct experimental spectra in public literature, this document compiles predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation for heterocyclic molecules. This guide is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from typical values for 1,2,4-triazole derivatives and brominated heterocyclic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.8 - 4.2 | Singlet |

Note: The chemical shift of the methyl protons is influenced by the electron-withdrawing triazole ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 45 |

| C3 | 140 - 150 |

| C5 | 140 - 150 |

Note: The chemical shifts of the triazole ring carbons (C3 and C5) are expected to be in the downfield region due to the electronegativity of the nitrogen and bromine atoms.

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (methyl) stretch | 2950 - 3050 | Medium |

| C=N (triazole ring) stretch | 1500 - 1600 | Medium to Strong |

| C-N (triazole ring) stretch | 1200 - 1300 | Medium to Strong |

| C-Br stretch | 500 - 650 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Comments |

| [M]⁺ | 240, 242, 244 | Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| [M-CH₃]⁺ | 225, 227, 229 | Loss of the methyl group. |

| [M-Br]⁺ | 161, 163 | Loss of a bromine atom. |

| [C₂N₃Br]⁺ | 117, 119 | Fragment of the brominated triazole ring. |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific) equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Format: Transmittance or Absorbance.

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for structural elucidation.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

GC-MS Parameters:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of two bromine atoms.

-

Propose fragmentation pathways based on the observed fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical representation of the compound's structure.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Key structural features and their expected spectroscopic signals.

Unveiling the Solid-State Architecture of a Key Triazole Derivative: A Technical Guide to the Crystal Structure of 3,5-dibromo-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the crystal structure of 3,5-dibromo-1,2,4-triazole, a close structural analog of the target compound 3,5-dibromo-1-methyl-1H-1,2,4-triazole. The presented data offers crucial insights into the molecular geometry, packing, and intermolecular interactions that are likely to be preserved in the methylated derivative, making it a valuable resource for research and development in medicinal chemistry and materials science. The following sections detail the experimental procedures employed for its synthesis and crystallographic analysis, present key quantitative data in a structured format, and illustrate the experimental workflow.

Crystallographic Data Summary

The crystal structure of 3,5-dibromo-1,2,4-triazole has been determined by single-crystal X-ray diffraction. A comprehensive summary of the crystallographic data and refinement parameters is provided in the tables below. This data is essential for understanding the precise three-dimensional arrangement of atoms within the crystal lattice.

Table 1: Crystal Data and Structure Refinement Details for 3,5-dibromo-1,2,4-triazole. [1]

| Parameter | Value |

| Empirical Formula | C₂HBr₂N₃ |

| Formula Weight | 226.86 |

| Crystal System | Hexagonal |

| Space Group | P62c |

| a (Å) | 11.697(2) |

| c (Å) | 6.791(2) |

| Volume (ų) | 804.7(4) |

| Z | 6 |

| Calculated Density (g cm⁻³) | 2.81 |

Table 2: Selected Bond Lengths for 3,5-dibromo-1,2,4-triazole. [1]

| Bond | Length (Å) |

| Br(1)-C(3) | 1.871(6) |

| Br(2)-C(5) | 1.871(6) |

| N(1)-N(2) | 1.385(8) |

| N(1)-C(5) | 1.321(9) |

| N(2)-C(3) | 1.321(9) |

| C(3)-N(4) | 1.332(9) |

| N(4)-C(5) | 1.332(9) |

Table 3: Selected Bond Angles for 3,5-dibromo-1,2,4-triazole. [1]

| Angle | Degree (°) |

| C(5)-N(1)-N(2) | 105.8(6) |

| N(1)-N(2)-C(3) | 105.8(6) |

| N(2)-C(3)-N(4) | 111.3(6) |

| C(3)-N(4)-C(5) | 105.8(6) |

| N(4)-C(5)-N(1) | 111.3(6) |

| Br(1)-C(3)-N(2) | 124.4(5) |

| Br(1)-C(3)-N(4) | 124.4(5) |

| Br(2)-C(5)-N(1) | 124.4(5) |

| Br(2)-C(5)-N(4) | 124.4(5) |

Experimental Protocols

The following sections provide a detailed methodology for the synthesis and crystal structure determination of 3,5-dibromo-1,2,4-triazole.

Synthesis of 3,5-dibromo-1,2,4-triazole

The synthesis of 3,5-dibromo-1,2,4-triazole is achieved through the direct bromination of 1H-1,2,4-triazole.[1][2] A solution of bromine in a suitable solvent is added dropwise to a stirred mixture of 1H-1,2,4-triazole in an aqueous basic solution at a controlled temperature, typically around 0°C.[2] After the addition is complete, the reaction mixture is stirred at room temperature overnight.[2] Acidification of the reaction mixture with a concentrated acid, such as hydrochloric acid, leads to the precipitation of the crude product.[2] The solid product is then isolated by filtration, washed with water, and dried under vacuum.[2] For single-crystal X-ray diffraction studies, the crude product is recrystallized from a suitable solvent system, such as a water-ethanol mixture, to yield high-quality crystals.[1]

X-ray Crystallography

Single crystals of 3,5-dibromo-1,2,4-triazole with suitable dimensions are selected and mounted on a diffractometer. The crystal is cooled to a specific temperature for data collection to minimize thermal vibrations. X-ray diffraction data is collected using a suitable radiation source, typically Mo Kα radiation. The collected intensity data is then corrected for Lorentz and polarization effects. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure is outlined in the following diagram.

Caption: Experimental workflow for the determination of the crystal structure.

References

physical and chemical properties of 3,5-dibromo-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-dibromo-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectral characteristics, and reactivity, offering a valuable resource for professionals in drug discovery and chemical research.

Core Compound Properties

This compound is a substituted triazole with the molecular formula C₃H₃Br₂N₃.[1] Its structure consists of a five-membered 1,2,4-triazole ring, brominated at positions 3 and 5, and methylated at the N1 position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃Br₂N₃ | [1] |

| Molecular Weight | 240.88 g/mol | [1] |

| CAS Number | 23579-79-5 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CN1C(=N/C(=N\1)Br)Br | [1] |

| InChIKey | OAPQSGTTZLYWJB-UHFFFAOYSA-N | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available. The parent compound, 1H-1,2,4-triazole, is soluble in water and organic solvents like ethanol and methanol.[2] The solubility of the dibrominated and methylated derivative may differ. |

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process: the bromination of the 1,2,4-triazole ring followed by N-methylation.

Synthesis of the Precursor: 3,5-dibromo-1H-1,2,4-triazole

A general method for the synthesis of 3,5-dibromo-1H-1,2,4-triazole from 1H-1,2,4-triazole has been reported.[3]

Experimental Protocol:

-

A solution of bromine in dichloromethane (DCM) and a solution of sodium hydroxide in water are added simultaneously and dropwise to a stirred mixture of 1H-1,2,4-triazole in water and DCM at 0°C.[3]

-

The reaction temperature is maintained below 20°C during the addition.[3]

-

The reaction mixture is stirred at room temperature overnight.[3]

-

Concentrated hydrochloric acid is then added to the reaction solution.[3]

-

The solid product is isolated by filtration, washed with water, and dried under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.[3]

Caption: Synthesis workflow for 3,5-dibromo-1H-1,2,4-triazole.

N-Methylation of 3,5-dibromo-1H-1,2,4-triazole

Proposed Experimental Protocol:

-

3,5-dibromo-1H-1,2,4-triazole is dissolved in a suitable solvent (e.g., methanol).

-

A base, such as sodium methoxide, is added to the solution to form the sodium salt of the triazole.[4]

-

A methylating agent, such as methyl iodide, is then added to the reaction mixture.[4]

-

The reaction is stirred, potentially with heating, until completion.

-

The product, this compound, is then isolated and purified, for example, by extraction and distillation.[4]

It is important to note that methylation of unsymmetrically substituted triazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity of the reaction may depend on the specific conditions used.

Caption: Proposed workflow for the N-methylation of 3,5-dibromo-1H-1,2,4-triazole.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not extensively reported in the public domain. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: A singlet corresponding to the methyl protons (N-CH₃).

-

¹³C NMR: Signals for the methyl carbon and the two non-equivalent carbon atoms of the triazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern due to the two bromine atoms.

Chemical Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the triazole ring and the two bromine substituents.

-

Triazole Ring: The 1,2,4-triazole ring is an aromatic heterocycle, which imparts a degree of stability to the molecule.

-

Bromine Substituents: The bromine atoms at positions 3 and 5 are susceptible to nucleophilic substitution reactions, making this compound a useful building block for the synthesis of more complex molecules.[2]

-

Stability: The stability of the compound can be influenced by factors such as pH and temperature.[6]

Applications in Drug Development and Research

While specific biological activities for this compound are not well-documented, the 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[7][8][9]

The presence of two bromine atoms provides reactive handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery screening. This makes this compound a potentially valuable intermediate in the synthesis of novel therapeutic agents.

Safety Information

Based on available data, this compound is classified with the following hazards:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a halogenated heterocyclic compound with potential as a versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. While its fundamental physical properties are not yet fully characterized in the public literature, its synthesis is achievable through established methods for the bromination and N-alkylation of 1,2,4-triazoles. Further research into the specific reactivity and biological activity of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. This compound | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. CAS 7411-23-6: 3,5-Dibromo-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of 3,5-dibromo-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dibromo-1-methyl-1H-1,2,4-triazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal, anticancer, and antiviral properties. The presence of two bromine atoms on the triazole ring at positions 3 and 5 makes this particular derivative an exceptionally useful building block for the synthesis of diverse molecular architectures. These bromine atoms serve as reactive handles for various chemical transformations, primarily nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the exploration of extensive structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the reactivity of this compound, including its synthesis, key reactions, and potential applications in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₃H₃Br₂N₃ | PubChem[1] |

| Molecular Weight | 240.88 g/mol | PubChem[1] |

| IUPAC Name | 3,5-dibromo-1-methyl-1,2,4-triazole | PubChem[1] |

| CAS Number | 23579-79-5 | PubChem[1] |

| Canonical SMILES | CN1C(=NC(=N1)Br)Br | PubChem[1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the methylation of its precursor, 3,5-dibromo-1H-1,2,4-triazole.

Synthesis of 3,5-dibromo-1H-1,2,4-triazole

The precursor can be synthesized by the bromination of 1H-1,2,4-triazole.

Experimental Protocol:

A solution of bromine in dichloromethane and a solution of sodium hydroxide in water are added simultaneously and slowly to a stirred mixture of 1H-1,2,4-triazole in water and dichloromethane at 0°C. The reaction temperature is maintained below 20°C during the addition. The reaction mixture is then stirred at room temperature overnight. Subsequently, concentrated hydrochloric acid is added. The solid product, 3,5-dibromo-1H-1,2,4-triazole, is isolated by filtration, washed with water, and dried under vacuum.

Yields of up to 65% have been reported for this transformation.

Methylation of 3,5-dibromo-1H-1,2,4-triazole

The N-methylation of 3,5-dibromo-1H-1,2,4-triazole can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base. The regioselectivity of the alkylation of 1,2,4-triazoles can be influenced by the choice of base and solvent. While specific conditions for the methylation of 3,5-dibromo-1H-1,2,4-triazole are not extensively detailed in the available literature, a general procedure for the methylation of 1H-1,2,4-triazole can be adapted.

General Experimental Protocol (adapted):

To a solution of 3,5-dibromo-1H-1,2,4-triazole in a suitable solvent (e.g., methanol or DMF), a base such as sodium methoxide is added to deprotonate the triazole ring. Methyl iodide is then added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating. After completion, the solvent is removed, and the residue is worked up by extraction and purified by chromatography or distillation to yield this compound. The use of specific bases can favor the formation of the N1-alkylated isomer.

Figure 1. Synthetic pathway to this compound.

Reactivity of this compound

The two bromine atoms on the 1-methyl-1,2,4-triazole core are excellent leaving groups, making the molecule a versatile substrate for a variety of functionalization reactions.

Nucleophilic Substitution Reactions

The bromine atoms at the C3 and C5 positions are susceptible to nucleophilic displacement by a range of nucleophiles, including amines, thiols, and alkoxides. These reactions provide a direct route to a diverse array of 3,5-disubstituted-1-methyl-1H-1,2,4-triazoles.

General Experimental Protocol:

This compound is reacted with an excess of the desired nucleophile (e.g., an amine or a thiol) in a suitable solvent, often in the presence of a base to facilitate the reaction. The reaction may require heating to proceed at a reasonable rate. Upon completion, the product is isolated and purified using standard techniques such as extraction and chromatography.

Figure 2. General scheme for nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on this compound are well-suited for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.

The Suzuki-Miyaura coupling reaction allows for the formation of a carbon-carbon bond between the triazole core and a variety of aryl or vinyl groups using an organoboron reagent.

General Experimental Protocol:

A mixture of this compound, a boronic acid or its ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water) is heated, often under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the product is extracted and purified by column chromatography. By controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-arylation.

The Sonogashira coupling enables the introduction of alkyne moieties onto the triazole ring, which can serve as handles for further transformations, such as click chemistry.

General Experimental Protocol:

This compound is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent like THF or DMF. The reaction is typically carried out under an inert atmosphere. The resulting alkynylated triazole is then isolated and purified.

Figure 3. Key palladium-catalyzed cross-coupling reactions.

Applications in Drug Development and Signaling Pathways

Derivatives of 1,2,4-triazole are known to interact with a variety of biological targets, often through the nitrogen atoms of the triazole ring which can act as hydrogen bond acceptors and coordinate with metal ions in enzyme active sites. While specific signaling pathways modulated by derivatives of this compound are not yet extensively documented, the broader class of substituted 1,2,4-triazoles has been shown to inhibit key enzymes involved in various disease pathways.

For example, many antifungal agents containing a 1,2,4-triazole moiety function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. In cancer therapy, 1,2,4-triazole derivatives have been developed as inhibitors of enzymes such as aromatase, which is involved in estrogen biosynthesis and is a key target in hormone-dependent breast cancer.

The ability to readily diversify the this compound core allows for the generation of compound libraries for screening against a wide range of biological targets, including kinases, proteases, and other enzymes implicated in signaling pathways related to cancer, inflammation, and infectious diseases.

Figure 4. General mechanism of action for 1,2,4-triazole derivatives.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a wide range of functionalized molecules. Its straightforward synthesis and the versatile reactivity of its bromine substituents make it an attractive starting material for the development of novel compounds with potential therapeutic applications. The ability to perform nucleophilic substitutions and a variety of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the 1-methyl-1,2,4-triazole core, facilitating the optimization of biological activity against various disease targets. Further research into the specific reactions and biological activities of derivatives of this compound is warranted to fully exploit its potential in drug discovery and development.

References

An In-depth Technical Guide on 3,5-dibromo-1-methyl-1H-1,2,4-triazole (CAS Number: 23579-79-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dibromo-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal and agricultural chemistry. Due to the limited availability of public data specifically for this compound, this guide also includes relevant information on its immediate precursor, 3,5-dibromo-1H-1,2,4-triazole, and the broader class of 1,2,4-triazoles to provide a thorough context for its potential properties and applications.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively available in public literature. The following tables summarize the known information for the target compound and its immediate precursor, 3,5-dibromo-1H-1,2,4-triazole.

Table 1: Physicochemical Properties

| Property | This compound | 3,5-dibromo-1H-1,2,4-triazole |

| CAS Number | 23579-79-5[1] | 7411-23-6 |

| Molecular Formula | C₃H₃Br₂N₃[1] | C₂HBr₂N₃ |

| Molecular Weight | 240.88 g/mol [1] | 226.86 g/mol |

| Melting Point | Data not available | 212 °C (with decomposition) |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Moderately soluble in organic solvents.[2] |

| Appearance | Data not available | White to light yellow powder/crystal. |

Table 2: Spectroscopic Data

| Spectrum Type | This compound | 3,5-dibromo-1H-1,2,4-triazole |

| ¹H NMR | Data not publicly available. Expected to show a singlet for the methyl protons. | Data not publicly available. |

| ¹³C NMR | Data not publicly available. | Data not publicly available. |

| Mass Spectrum (ESI) | Data not publicly available. | m/z 224 [M-H]⁻[2] |

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a two-step synthesis is proposed based on the synthesis of the precursor followed by N-methylation.

Synthesis of 3,5-dibromo-1H-1,2,4-triazole

A general procedure for the synthesis of 3,5-dibromo-1H-1,2,4-triazole from 1H-1,2,4-triazole has been reported.[2]

Experimental Protocol:

-

A solution of bromine (6.1 mL, 119 mmol) in dichloromethane (DCM, 15 mL) and a solution of sodium hydroxide (6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to a stirred mixture of 1H-1,2,4-triazole (3.9 g, 56 mmol), water (50 mL), and DCM (15 mL) at 0°C.

-

The reaction temperature is maintained below 20°C during the addition.

-

The reaction mixture is stirred at room temperature overnight.

-

Concentrated hydrochloric acid (2.0 mL, 66 mmol) is then added to the reaction solution.

-

The solid product is isolated by filtration, washed with water, and dried under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.[2]

Proposed N-Methylation of 3,5-dibromo-1H-1,2,4-triazole

The N-alkylation of 1,2,4-triazoles is a common method for the synthesis of N-substituted derivatives. The reaction of 3,5-dibromo-1H-1,2,4-triazole with a methylating agent, such as methyl iodide, in the presence of a base is a plausible route to obtain this compound. The choice of base and solvent is crucial for controlling the regioselectivity of the alkylation, which can occur at the N1 or N4 position.

Hypothetical Experimental Protocol:

-

Dissolve 3,5-dibromo-1H-1,2,4-triazole in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Add a base (e.g., potassium carbonate, sodium hydride) to the solution and stir to form the triazolate anion.

-

Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to isolate the desired N1-methylated isomer.

Applications in Research and Drug Development

While specific biological data for this compound is scarce, the 1,2,4-triazole scaffold is a well-established pharmacophore in drug discovery. The bromine atoms on the triazole ring of the target compound provide reactive handles for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules.

Antifungal Activity

1,2,4-triazole derivatives are renowned for their antifungal properties. Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the disruption of the cell membrane and ultimately fungal cell death.

Anticancer Potential

Derivatives of 1,2,4-triazole have also been investigated as potential anticancer agents. The versatility of the triazole scaffold allows for the design of molecules that can interact with various biological targets involved in cancer progression. For instance, letrozole, an aromatase inhibitor containing a 1,2,4-triazole ring, is used in the treatment of hormone-responsive breast cancer.

Safety and Handling

Based on the available information for related compounds, this compound should be handled with care. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated heterocyclic compound with potential as a versatile building block in the synthesis of novel bioactive molecules, particularly in the fields of antifungal and anticancer drug discovery. While specific experimental data for this compound is limited, its structural similarity to other biologically active 1,2,4-triazoles suggests that it is a promising candidate for further investigation. Future research should focus on developing a reliable synthetic protocol, fully characterizing its physicochemical and spectroscopic properties, and evaluating its biological activity to unlock its full potential in drug development and other chemical applications.

References

An In-depth Technical Guide to 3,5-dibromo-1-methyl-1H-1,2,4-triazole: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological aspects of 3,5-dibromo-1-methyl-1H-1,2,4-triazole. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. This document details the physicochemical properties of the title compound, outlines a representative synthetic protocol, and explores its potential biological applications, particularly in the context of antifungal and anticancer research. The information is presented to support researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₃Br₂N₃ | [1] |

| Molecular Weight | 240.88 g/mol | [1] |

| CAS Number | 23579-79-5 | [1] |

| IUPAC Name | This compound | |

| Boiling Point (Predicted) | 326.6±25.0 °C |

Synthesis and Experimental Protocols

Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole (Precursor)

A general method for the bromination of 1H-1,2,4-triazole involves the use of bromine in an alkaline medium.

Experimental Protocol:

-

A solution of 1H-1,2,4-triazole (56 mmol) in a mixture of water (50 mL) and dichloromethane (DCM, 15 mL) is prepared in a reaction vessel and cooled to 0°C with constant stirring.

-

A solution of bromine (119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to the triazole mixture.

-

The reaction temperature is carefully maintained below 20°C during the addition.

-

The reaction mixture is then allowed to stir at room temperature overnight.

-

Following the overnight stirring, concentrated hydrochloric acid (66 mmol) is added to the reaction solution.

-

The resulting solid product, 3,5-dibromo-1H-1,2,4-triazole, is isolated by filtration, washed with water, and dried under a vacuum.

Step 2: N-Methylation of 3,5-dibromo-1H-1,2,4-triazole

The N-alkylation of 3,5-dibromo-1H-1,2,4-triazole can be achieved using a suitable methylating agent in the presence of a base. The reaction of 1H-1,2,4-triazoles with alkyl halides typically yields a mixture of N1 and N4-alkylated isomers, with the N1-substituted product often being the major isomer.

Experimental Protocol:

-

To a solution of 3,5-dibromo-1H-1,2,4-triazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate is added.

-

A methylating agent, for instance, methyl iodide, is then added to the mixture.

-

The reaction is stirred at room temperature or gently heated to facilitate the nucleophilic substitution.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude product.

-

Purification of this compound from any N4-isomer and unreacted starting material can be achieved by column chromatography.

Biological Significance and Potential Applications

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities. This is largely due to its ability to form hydrogen bonds and engage in dipole-dipole interactions with biological targets.

Antifungal Activity

Many clinically successful azole antifungal agents, such as fluconazole and voriconazole, contain a substituted 1,2,4-triazole ring. These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death. Given its structure, this compound could be investigated as a potential antifungal agent or as a scaffold for the development of new antifungal compounds.

Anticancer Potential

The 1,2,4-triazole scaffold is also present in anticancer drugs such as the aromatase inhibitor letrozole. Aromatase is an enzyme involved in the synthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-responsive breast cancer. More recently, 1,2,4-triazole derivatives have been explored as tankyrase inhibitors. Tankyrases (TNKS1/2) are enzymes that regulate the WNT/β-catenin signaling pathway, which is often dysregulated in various cancers. Inhibition of tankyrase can lead to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and downregulating WNT signaling. This can result in the suppression of cancer cell proliferation.

Conclusion

This compound is a compound of significant interest due to its core 1,2,4-triazole structure, a recognized pharmacophore with broad therapeutic potential. The presence of bromine atoms provides opportunities for further chemical modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships. This guide provides foundational information to support further research into the synthesis, characterization, and biological evaluation of this and related compounds in the pursuit of novel therapeutic agents.

References

An In-depth Technical Guide to Dibrominated Triazole Derivatives with the Molecular Formula C3H3Br2N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric landscape, synthesis, and potential biological significance of dibrominated triazole derivatives with the molecular formula C3H3Br2N3. Triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. The introduction of bromine atoms and an additional nitrogen-containing substituent to the triazole core offers a versatile scaffold for the development of novel therapeutic agents and functional materials.

IUPAC Nomenclature and Isomeric Forms

The molecular formula C3H3Br2N3 corresponds to several isomeric structures based on the 1,2,3-triazole and 1,2,4-triazole ring systems. The specific IUPAC name is determined by the positions of the two bromine atoms and the third substituent (an amino or methyl group in the identified examples) on the triazole ring. The primary identified isomers include:

-

1,2,4-Triazole Derivatives:

-

3,5-Dibromo-1H-1,2,4-triazole

-

3,5-Dibromo-4-amino-1,2,4-triazole

-

3,5-Dibromo-1-amino-1,2,4-triazole

-

3,5-Dibromo-1-methyl-1H-1,2,4-triazole

-

-

1,2,3-Triazole Derivatives:

-

4,5-Dibromo-1H-1,2,3-triazole

-

4,5-Dibromo-1-amino-1,2,3-triazole

-

4,5-Dibromo-2-amino-1,2,3-triazole

-

It is important to note that tautomerism is possible in the unsubstituted N-H triazoles, such as 3,5-Dibromo-1H-1,2,4-triazole, which can also be named 3,5-Dibromo-4H-1,2,4-triazole[1].

Synthesis and Characterization

The synthesis of these dibrominated triazole derivatives generally proceeds through the bromination of a corresponding triazole precursor, followed by functionalization if required.

The following table summarizes key quantitative data for the synthesis and physical properties of selected C3H3Br2N3 triazole derivatives.

| Compound | Starting Material | Yield (%) | Melting Point (°C) | Reference |

| 3,5-Dibromo-1H-1,2,4-triazole | 1H-1,2,4-triazole | 65-74 | 210-212 | [1][2] |

| 4,5-Dibromo-1H-1,2,3-triazole | 1H-1,2,3-triazole | 78 | 190 (dec.) | [1] |

| 3,5-Dibromo-4-amino-1,2,4-triazole | 3,5-Dibromo-1H-1,2,4-triazole | 21 | Not specified | [1] |

| 3,5-Dibromo-1-amino-1,2,4-triazole | 3,5-Dibromo-1H-1,2,4-triazole | 21 | Not specified | [1] |

| 4,5-Dibromo-1-amino-1,2,3-triazole | 4,5-Dibromo-1H-1,2,3-triazole | 30 | Not specified | [1] |

| 4,5-Dibromo-2-amino-1,2,3-triazole | 4,5-Dibromo-1H-1,2,3-triazole | 30 | Not specified | [1] |

2.2.1. General Synthesis of 3,5-Dibromo-1H-1,2,4-triazole [2]

This procedure details the bromination of 1H-1,2,4-triazole.

-

Materials: 1H-1,2,4-triazole (3.9 g, 56 mmol), bromine (6.1 mL, 119 mmol), sodium hydroxide (6.78 g, 169 mmol), dichloromethane (DCM), water, concentrated hydrochloric acid.

-

Procedure:

-

A solution of bromine (6.1 mL) in DCM (15 mL) and a solution of sodium hydroxide (6.78 g) in water (20 mL) are added simultaneously and slowly dropwise to a stirred mixture of 1H-1,2,4-triazole (3.9 g) in water (50 mL) and DCM (15 mL) at 0°C.

-

The reaction temperature is maintained below 20°C during the addition.

-

The reaction mixture is stirred at room temperature overnight.

-

Concentrated hydrochloric acid (2.0 mL, 66 mmol) is subsequently added to the reaction solution.

-

The solid product is isolated by filtration, washed with water, and dried under vacuum.

-

-

Characterization: The structure of the synthesized compounds is typically confirmed using ¹H-NMR, ¹³C-NMR, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis[1]. For 3,5-Dibromo-1H-1,2,4-triazole, a mass spectrum (ESI) shows m/z 224 [M-H]⁻[2].

2.2.2. General Synthesis of Amino-Substituted Dibromotriazoles [1]

This protocol outlines the amination of a dibromotriazole precursor.

-

Materials: 3,5-Dibromo-1H-1,2,4-triazole or 4,5-Dibromo-1H-1,2,3-triazole, hydroxylamine-O-sulphonic acid, weakly alkaline aqueous solution.

-

Procedure:

-

The dibromotriazole is reacted with hydroxylamine-O-sulphonic acid in a weakly alkaline aqueous solution.

-

The reaction mixture is heated at reflux temperature.

-

The resulting amino-dibromotriazole isomers are then separated and purified, typically by column chromatography.

-

Potential Biological Significance and Mechanisms of Action

Triazole derivatives are renowned for their wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The primary mechanism of action for many antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

While specific mechanistic studies on C3H3Br2N3 triazole derivatives are not extensively detailed in the available literature, their structural similarity to known antifungal agents suggests they may share a similar mechanism of action. The presence of bromine atoms can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and interaction with the target enzyme.

Diagram 1: General Synthetic Workflow for Dibrominated Triazoles

Caption: General workflow for the synthesis and functionalization of dibrominated triazoles.

Diagram 2: Postulated Antifungal Mechanism of Action

Caption: Inhibition of ergosterol biosynthesis by a dibrominated triazole derivative.

Conclusion

The dibrominated triazole derivatives of the molecular formula C3H3Br2N3 represent a class of compounds with significant potential in drug discovery and materials science. This guide has outlined the key isomeric forms, provided detailed synthetic protocols, and summarized the available quantitative data. The versatility of the dibromotriazole scaffold, coupled with the established biological activity of the broader triazole family, makes these compounds promising candidates for further investigation. Future research should focus on the detailed biological evaluation of each isomer to elucidate their specific mechanisms of action and to explore their full therapeutic potential.

References

A Comprehensive Technical Review of 1,2,4-Triazole Synthesis Methods

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth review of the principal synthetic methodologies for constructing this vital heterocyclic ring system, aimed at researchers, scientists, and professionals in drug development. We will cover classical named reactions, modern catalytic approaches, detailed experimental protocols, and comparative quantitative data.

Classical Synthetic Strategies

Two of the most established and historically significant methods for synthesizing the 1,2,4-triazole ring are the Pellizzari and Einhorn-Brunner reactions. These methods, while sometimes requiring harsh conditions, remain relevant in modern organic synthesis.

The Pellizzari Reaction

Discovered by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 1,2,4-triazoles through the condensation of an amide with a hydrazide.[4][5] The reaction typically proceeds by forming an acyl amidrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the triazole ring.[4][6] A significant drawback of the traditional Pellizzari reaction is the requirement for high temperatures and often extended reaction times, which can limit its applicability for sensitive substrates.[5][7]

Detailed Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [4][7]

-

Reactant Mixture: In a round-bottom flask, thoroughly mix benzamide (1.0 mmol, 121.1 mg) and benzoyl hydrazide (1.0 mmol, 136.1 mg). The reaction is often performed neat (without a solvent).

-

Heating: Under a nitrogen atmosphere, heat the mixture to a high temperature, typically in the range of 220-250°C, for 2-4 hours.

-

Work-up: After allowing the reaction flask to cool to room temperature, the resulting solid residue is treated with a dilute aqueous solution of sodium hydroxide to remove unreacted starting materials and acidic impurities.

-

Purification: The crude solid product is collected by filtration, washed thoroughly with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3,5-diphenyl-1,2,4-triazole.

Caption: General mechanism of the Pellizzari Reaction.

The Einhorn-Brunner Reaction

First described by Alfred Einhorn and Karl Brunner, this reaction involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines to form 1,2,4-triazoles.[2][8] A key advantage of this method is its predictable regioselectivity when unsymmetrical imides are used. The acyl group corresponding to the stronger carboxylic acid preferentially occupies the 3-position of the resulting triazole ring.[2][8]

Detailed Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [4][9]

-

Reactant Mixture: Combine N-formylbenzamide (a diacylamine) (1.0 mmol, 149.1 mg) and phenylhydrazine (1.0 mmol, 108.1 mg) in a round-bottom flask containing a suitable solvent like absolute ethanol or glacial acetic acid.

-

Acid Catalyst: Add a catalytic amount of a weak acid, such as glacial acetic acid, if not already used as the solvent.

-

Reflux: Heat the mixture to reflux for 4-8 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography or recrystallization from ethanol, to isolate the desired 1,5-diphenyl-1,2,4-triazole.

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benchchem.com [benchchem.com]

- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Notes & Protocols: Synthesis of 3,5-disubstituted-1-methyl-1H-1,2,4-triazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-triazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and functional materials. Its derivatives exhibit a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. Specifically, 3,5-disubstituted-1-methyl-1H-1,2,4-triazoles are key structures in medicinal chemistry, where the N1-methylation can significantly influence the compound's pharmacological profile, including its metabolic stability, solubility, and binding affinity.

This document outlines two primary synthetic strategies for obtaining 3,5-disubstituted-1-methyl-1H-1,2,4-triazoles: a one-pot, three-component reaction for direct assembly and a two-step method involving the synthesis of a 3,5-disubstituted-1H-1,2,4-triazole precursor followed by N-methylation.

Protocol 1: One-Pot Synthesis via Three-Component Condensation

This approach provides a highly efficient and regioselective route to 1,3,5-trisubstituted-1,2,4-triazoles from readily available starting materials. By using methylhydrazine as the hydrazine component, the desired 1-methyl substitution is incorporated directly. The method is based on the coupling of a carboxylic acid and an amidine, followed by cyclization with the substituted hydrazine.[1][2][3]

Caption: Workflow for the one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles.

Experimental Protocol: General Procedure

This protocol is adapted from the method developed by Castanedo and co-workers and implemented in parallel synthesis.[1][4]

-

Reaction Setup: To a solution of the selected carboxylic acid (1.0 eq) and amidine hydrochloride (1.2 eq) in dimethylformamide (DMF, ~0.3 M), add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Acylamidine Formation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) (1.2 eq) to the mixture. Stir the reaction at room temperature for 24 hours to form the acylamidine intermediate.

-

Cyclization: Add methylhydrazine (1.5 eq) to the reaction mixture.

-

Microwave Irradiation: Seal the reaction vessel and heat it using microwave irradiation to 150 °C for 20 minutes.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted-1-methyl-1H-1,2,4-triazole.

Data Presentation: Representative Yields

The following table summarizes yields for various substituents based on similar three-component syntheses. The R¹ substituent corresponds to the methyl group from methylhydrazine.

| R² Substituent (from Amidine) | R³ Substituent (from Carboxylic Acid) | Yield (%) | Reference |

| 4-Methylphenyl | 3-Chlorophenyl | 85 | [1] |

| Cyclobutyl | 3-Methoxybenzyl | 62 | [1] |

| Phenyl | 4-Fluorophenyl | 90 | [2] |

| Methyl | Pyridin-3-yl | 75 | [1] |

Protocol 2: N-Methylation of 3,5-disubstituted-1H-1,2,4-triazole Precursors

This strategy involves the initial synthesis of a 3,5-disubstituted-1H-1,2,4-triazole, followed by a separate N-methylation step. A common precursor synthesis involves the condensation of a nitrile and a hydrazide.[5] The subsequent alkylation presents a regioselectivity challenge, as methylation can occur at the N1, N2, or N4 positions.[6] Reaction conditions must be carefully controlled to favor the desired N1 isomer.

Caption: Workflow for the two-step synthesis involving N-methylation.

Experimental Protocol: General N-Methylation Procedure

This protocol provides a general method for the N-methylation of a pre-synthesized 3,5-disubstituted-1H-1,2,4-triazole.[6]

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 3,5-disubstituted-1H-1,2,4-triazole (1.0 eq) in an anhydrous solvent such as methanol or DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add a base (1.05 eq) portion-wise or dropwise. Common bases include sodium methoxide, potassium carbonate, or sodium hydride. Stir the mixture at 0 °C for 10-30 minutes.

-

Methylation: Slowly add the methylating agent (1.1 eq), such as methyl iodide or dimethyl sulfate, to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by carefully adding water or a saturated ammonium chloride solution. Extract the product with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Separate the resulting N1 and N2 isomers via column chromatography.

Data Presentation: Factors Influencing Regioselectivity

The choice of base, solvent, and methylating agent significantly impacts the ratio of N1 to N2 methylated products.[6] While specific data is highly substrate-dependent, general trends can be summarized.

| Base | Solvent | Methylating Agent | Typical Major Isomer | Notes |

| Sodium Methoxide | Methanol | Methyl Iodide | N1 | Thermodynamic control often favors the N1 product. |

| Potassium Carbonate | DMF | Methyl Iodide | Mixture (N1/N2) | Conditions can be tuned to favor one isomer. |

| Sodium Hydride | THF/DMF | Dimethyl Sulfate | Mixture (N1/N2) | A strong, non-nucleophilic base. |

General Reaction Scheme

The following diagram illustrates the overall transformation for the one-pot synthesis method.

Caption: One-pot reaction for 3,5-disubstituted-1-methyl-1H-1,2,4-triazole.

References

- 1. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: 3,5-dibromo-1-methyl-1H-1,2,4-triazole in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3,5-dibromo-1-methyl-1H-1,2,4-triazole as a versatile building block in palladium-catalyzed cross-coupling reactions. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, and the two bromine atoms on this substrate offer strategic handles for sequential or double functionalization, enabling the synthesis of diverse and complex molecular architectures.

Introduction to Cross-Coupling Reactions with this compound

This compound is an attractive substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The differential reactivity of the bromine atoms can potentially allow for selective mono-functionalization under carefully controlled conditions, followed by a second coupling reaction to introduce a different substituent. This stepwise approach provides a powerful strategy for the construction of unsymmetrically substituted 1-methyl-1,2,4-triazole derivatives.

The general scheme for cross-coupling reactions involving this substrate is depicted below:

Caption: General workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the triazole core and various aryl or heteroaryl groups.

General Reaction Scheme

Caption: Suzuki-Miyaura coupling of the target substrate.

Experimental Protocol: Synthesis of 3-bromo-5-phenyl-1-methyl-1H-1,2,4-triazole

This protocol is adapted from methodologies used for similar dibrominated heterocyclic systems.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

The flask is evacuated and backfilled with argon three times.

-

Add a degassed solvent mixture of toluene (10 mL), ethanol (3 mL), and water (3 mL).

-

The reaction mixture is heated to 90 °C and stirred under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (30 mL).

-

The organic layer is washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Data Summary

| Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 70-85 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 75-90 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 80 | 65-80 |

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the triazole ring, which are valuable handles for further transformations such as click chemistry.

General Reaction Scheme

Caption: Sonogashira coupling of the target substrate.

Experimental Protocol: Synthesis of 3-bromo-1-methyl-5-(phenylethynyl)-1H-1,2,4-triazole

This protocol is based on standard Sonogashira conditions.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

-

The flask is evacuated and backfilled with argon three times.

-

Add anhydrous THF (10 mL) and triethylamine (5 mL).

-

Add phenylacetylene (1.1 mmol) dropwise via syringe.

-

The reaction mixture is stirred at room temperature for 12-18 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (30 mL) and washed with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Data Summary

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 75-90 |

| Pd(OAc)₂ | None (copper-free) | Cs₂CO₃ | DMF | 80 | 60-75 |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 60 | 70-85 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing primary or secondary amines to the triazole scaffold, a common feature in many bioactive molecules.

General Reaction Scheme

Caption: Buchwald-Hartwig amination of the target substrate.

Experimental Protocol: Synthesis of 5-bromo-1-methyl-N-phenyl-1H-1,2,4-triazol-3-amine

This protocol is adapted from general procedures for the amination of heteroaryl bromides.

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

Procedure:

-

In a glovebox, to a vial add Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add this compound (1.0 mmol) and a stir bar.

-

Seal the vial with a septum-containing cap.

-

Remove the vial from the glovebox and add anhydrous toluene (5 mL) followed by aniline (1.1 mmol).

-

The reaction mixture is heated to 100 °C in an oil bath and stirred for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

Data Summary

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 70-85 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 65-80 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 60-75 |

Application Notes and Protocols for 3,5-dibromo-1-methyl-1H-1,2,4-triazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dibromo-1-methyl-1H-1,2,4-triazole is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural and electronic properties make it an ideal scaffold for the synthesis of a diverse range of bioactive molecules. The presence of two bromine atoms at the 3 and 5 positions allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the exploration of extensive structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a particular focus on kinase inhibitors for cancer therapy.

Key Applications in Medicinal Chemistry

The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs.[1] Derivatives of 1,2,4-triazoles exhibit a broad spectrum of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. The this compound scaffold serves as a key intermediate for the synthesis of potent kinase inhibitors, which are crucial in cancer treatment by targeting signaling pathways that control cell growth and proliferation.[2][3]

1. Synthesis of Kinase Inhibitors:

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors. The bromine atoms can be sequentially or simultaneously replaced by various aryl, heteroaryl, or amino groups through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for specific kinase targets, such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2][4]

2. Structure-Activity Relationship (SAR) Studies:

The difunctional nature of this compound makes it an excellent tool for SAR studies. By systematically varying the substituents at the 3 and 5 positions, researchers can probe the steric and electronic requirements of the target enzyme's active site. This iterative process of synthesis and biological evaluation is fundamental to the optimization of lead compounds into clinical candidates.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological activity of representative 3,5-disubstituted-1-methyl-1H-1,2,4-triazole derivatives as kinase inhibitors.

Table 1: Antiproliferative Activity of 3,5-Diamino-1,2,4-triazole Urea Derivatives against ALK-Positive Cell Lines.[2]

| Compound ID | R¹ | R² | Ba/F3 TEL-ALK IC₅₀ (nM) |

| 1a | H | H | 70 |

| 1b | Me | H | 40 |

| 1c | Et | H | 20 |

Table 2: EGFR Kinase Inhibitory Activity of 3,5-Disubstituted-1,2,4-triazole Derivatives.[1][5]

| Compound ID | Substitution at C3 | Substitution at C5 | EGFR IC₅₀ (µM) |

| 2a | Phenyl | Phenyl | 5.2 |

| 2b | 4-Chlorophenyl | Phenyl | 2.8 |

| 2c | 4-Methoxyphenyl | Phenyl | 1.5 |

Experimental Protocols

The following are detailed protocols for key synthetic transformations of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-5-bromo-1-methyl-1H-1,2,4-triazoles

Objective: To synthesize 3-aryl-5-bromo-1-methyl-1H-1,2,4-triazoles via a selective Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Na₂CO₃ (Sodium carbonate)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-